Barium carbonate, CP

Content Navigation

CAS Number

Product Name

IUPAC Name

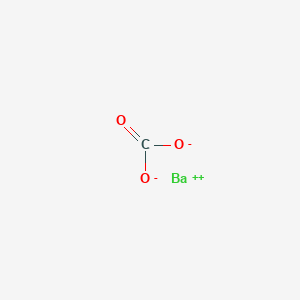

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble (1:1000) in carbon dioxide-water; soluble in dilute hydrochloric acid, nitric acid or acetic acid; soluble in ammonium chloride or ammonium nitrate solutions

Insoluble in sulfuric acid

Insoluble in ethanol

Solubility in water, g/100ml at 20 °C: 0.002 (very poor)

Synonyms

Canonical SMILES

Barium carbonate, with the chemical formula BaCO₃, is a white solid compound that occurs naturally in the mineral form known as witherite. It is primarily produced through precipitation methods and is known for its insolubility in water but solubility in most acids, except for sulfuric acid. Barium carbonate has a molar mass of 197.34 g/mol and a density of approximately 4.29 g/cm³, with a melting point of about 811 °C and a boiling point of 1,360 °C . Due to its toxicity, it requires careful handling and storage under controlled conditions .

- Reaction with Hydrochloric Acid:This reaction produces barium chloride, water, and carbon dioxide .

- Formation of Barium Sulfate:Here, barium carbonate reacts with calcium sulfate to yield calcium carbonate and barium sulfate .

- Precipitation Reaction:

Barium ions react with carbonate ions to form solid barium carbonate:This reaction is significant in various analytical chemistry applications .

Barium carbonate is known to be toxic when ingested. It can cause severe gastrointestinal distress and other systemic effects due to its ability to interfere with normal physiological functions. Its toxicity arises from the release of barium ions in biological systems, which can disrupt cellular processes and lead to various health issues, including muscle paralysis and cardiac disturbances . Therefore, it is crucial to handle this compound with appropriate safety measures.

Barium carbonate can be synthesized through several methods:

- Carbonation Method:

Carbon dioxide is bubbled through a solution of barium sulfide, leading to the formation of barium carbonate: - Metathesis Reaction:

Barium sulfide reacts with ammonium carbonate to produce barium carbonate: - Poison Nepheline Conversion Method:

This method involves reacting soluble barium salts with ammonium salts to precipitate barium carbonate .

Research indicates that barium carbonate can interact with various environmental factors and compounds. For instance, studies have explored its role in carbon capture technologies where it can fix carbon dioxide into stable forms like barium carbonate through carbonation processes involving amine solutions . Additionally, its interactions with biological systems have been extensively studied due to its toxicity profile.

Barium carbonate shares similarities with other alkaline earth metal carbonates. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Solubility in Water | Toxicity Level | Common Uses |

|---|---|---|---|---|

| Barium Carbonate | BaCO₃ | Insoluble | High | Ceramics, glass |

| Calcium Carbonate | CaCO₃ | Sparingly soluble | Low | Antacids, construction materials |

| Strontium Carbonate | SrCO₃ | Insoluble | Moderate | Fireworks, pyrotechnics |

| Magnesium Carbonate | MgCO₃ | Soluble | Low | Dietary supplement |

Barium carbonate's high toxicity compared to other carbonates makes it particularly noteworthy. While calcium and magnesium carbonates are commonly used as dietary supplements or antacids with low toxicity levels, barium carbonate's applications are more industrial-focused due to its hazardous nature.

Physical Description

DryPowder; Liquid

WHITE CRYSTALLINE POWDER.

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

4.308 g/cu cm

4.43 g/cm³

LogP

Odor

Melting Point

No melting point; decomposes at >1300 °C

UNII

Related CAS

GHS Hazard Statements

Mechanism of Action

Barium mimics calcium in several tissues and fluids and in physiological functions in which calcium is involved, especially in neurotransmission. Barium would cause a potassium-like depolarization of nerve fibers and calcium influx. Barium ions cause asynchronous release of large numbers of quanta of acetylcholine during trains of impulses; it also causes release of noradrenaline from the sympathetic nerve terminals and catecholamines from the adrenal medulla.

Vapor Pressure

Pictograms

Irritant

Impurities

Other CAS

25070-31-9

Wikipedia

Barium_carbonate

Methods of Manufacturing

By precipitation of sol barium salts by carbonates.

General Manufacturing Information

Construction

Electrical equipment, appliance, and component manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Paint and coating manufacturing

Petrochemical manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Primary metal manufacturing

Rubber product manufacturing

Carbonic acid, barium salt (1:1): ACTIVE

Occurs in nature as the mineral witherite.

Storage Conditions

Barium carbonate is stored in silos ...